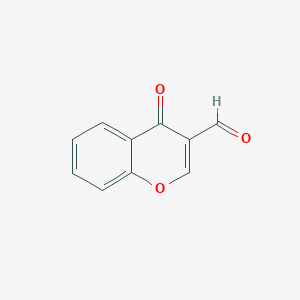

Chromone-3-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMYWBQIMDSGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169795 | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-74-1 | |

| Record name | 3-Formylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLA42VBH65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Chromone-3-Carboxaldehyde from 2-Hydroxyacetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-3-carboxaldehyde, also known as 3-formylchromone, is a pivotal intermediate in organic and medicinal chemistry.[1][2] Its unique chemical structure, featuring an unsaturated keto group, a conjugated aldehyde at the C-3 position, and an electrophilic center at the C-2 position, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds.[2][3] The chromone scaffold itself is a privileged structure in drug discovery, forming the core of numerous biologically active molecules with anti-inflammatory, antimicrobial, and antitumor properties.[1][4] This guide provides an in-depth overview of the most common and efficient method for synthesizing chromone-3-carboxaldehydes: the Vilsmeier-Haack reaction of 2-hydroxyacetophenones.

The Vilsmeier-Haack Reaction: A Preferred Synthetic Route

The Vilsmeier-Haack reaction stands out as the most suitable and widely employed method for the one-step synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones.[1] This formylation reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]

The primary advantages of this method include:

-

High Efficiency: It offers a direct, one-step pathway to the desired product.[1]

-

Good to Excellent Yields: The reaction consistently produces high yields, often in the range of 80-90%.[1][6]

-

Versatility: It is applicable to a wide variety of substituted 2-hydroxyacetophenones, enabling the creation of diverse libraries of 3-formylchromone derivatives.[1]

Reaction Mechanism

The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.[1] The process begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[7] This reagent then reacts with the 2-hydroxyacetophenone in an electrophilic aromatic substitution, which is followed by cyclization and hydrolysis to furnish the this compound.[7]

Quantitative Data Summary

The Vilsmeier-Haack reaction has been successfully applied to a variety of substituted 2-hydroxyacetophenones, with reported yields varying depending on the specific substituents. The following table summarizes the yields for the synthesis of several this compound derivatives.

| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) |

| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 |

| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |

| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |

| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |

| 2-Hydroxy-4-methoxyacetophenone | 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |

| 2,5-Dihydroxyacetophenone | 6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |

| 2-hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | Not Specified |

| 7-Hydroxy-8-bromo-2-hydroxyacetophenone | 7-Hydroxy-8-bromo-3-formyl chromone | 74 |

Note: "Not Specified" indicates that while the synthesis was reported, the specific yield was not provided in the cited source. The yield of 55% for the unsubstituted derivative is from a specific procedure and may vary.[8]

Experimental Protocols

Below are two detailed protocols for the synthesis of chromone-3-carboxaldehydes using the Vilsmeier-Haack reaction. These are generalized from established procedures.[1][5][6]

Protocol 1: General Synthesis of Substituted 3-Formylchromones

1. Vilsmeier Reagent Preparation:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]

-

After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.[6]

2. Reaction with Substrate:

-

To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.[1]

-

The addition should be done portion-wise or dropwise with vigorous stirring.[1]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1]

3. Workup and Isolation:

-

Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.[1]

-

A precipitate of the crude this compound should form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining DMF and inorganic salts.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Protocol 2: Alternative Synthesis and Workup

1. Vilsmeier Reagent Preparation:

-

In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents).

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add POCl₃ (3 equivalents) dropwise while stirring, maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for an additional 30-60 minutes to complete the formation of the Vilsmeier reagent.[5]

2. Reaction with 2-Hydroxyacetophenone:

-

Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

3. Work-up and Isolation:

-

After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate iminium salt.[5]

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization.

Experimental Workflow Visualization

The general workflow for the synthesis of chromone-3-carboxaldehydes via the Vilsmeier-Haack reaction can be summarized in the following diagram.

Conclusion

The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of chromone-3-carboxaldehydes from 2-hydroxyacetophenones. Its efficiency, high yields, and applicability to a wide range of substrates make it an invaluable tool for researchers in organic synthesis and drug development. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful synthesis of these important heterocyclic scaffolds, paving the way for the development of novel therapeutic agents and other valuable chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 17422-74-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. sciforum.net [sciforum.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vilsmeier-Haack Reaction for the Synthesis of Chromone-3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of chromone-3-carboxaldehyde and its derivatives. Chromone-3-carboxaldehydes are valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active compounds.[1] This document details the reaction mechanism, provides experimental protocols, and presents quantitative data to support researchers in the application of this important synthetic transformation.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent is particularly effective for the formylation of activated aromatic systems.[3]

In the context of chromone synthesis, 2-hydroxyacetophenones are excellent starting materials. The reaction proceeds through a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the desired this compound.[1][2] This one-step synthesis is highly efficient, often providing good to excellent yields.[2]

The Reaction Mechanism: From 2-Hydroxyacetophenone to this compound

The synthesis of this compound via the Vilsmeier-Haack reaction is a multi-step process that begins with the formation of the electrophilic Vilsmeier reagent.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

Caption: Formation of the Vilsmeier Reagent.

Synthesis of this compound

The synthesis of this compound from 2-hydroxyacetophenone proceeds through the following key steps:

-

First Formylation: The Vilsmeier reagent reacts with the enol form of 2-hydroxyacetophenone, leading to the formation of a β-chloro-α,β-unsaturated aldehyde intermediate.

-

Second Formylation: A second molecule of the Vilsmeier reagent reacts with the phenolic hydroxyl group.

-

Cyclization: An intramolecular cyclization occurs, forming the chromone ring system.

-

Hydrolysis: The reaction mixture is treated with water to hydrolyze the iminium intermediates, yielding the final this compound product.

Caption: Vilsmeier-Haack reaction mechanism for this compound.

Quantitative Data

The Vilsmeier-Haack reaction is a high-yielding method for the synthesis of a variety of substituted chromone-3-carboxaldehydes. The yields are influenced by the nature and position of substituents on the starting 2-hydroxyacetophenone.

| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) |

| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 |

| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94 |

| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | - |

| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | - |

| 2-Hydroxy-5-methoxyacetophenone | 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | - |

Note: Yields can vary depending on the specific reaction conditions and purification methods used. "-" indicates that a specific yield was not provided in the searched literature.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound from 2-hydroxyacetophenone using the Vilsmeier-Haack reaction.

Materials and Reagents

-

Substituted 2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethanol or other suitable solvent for recrystallization

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and vacuum flask

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Add anhydrous DMF (3 equivalents) to the flask and begin stirring.[1] Slowly add POCl₃ (3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C.[1] After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.[1]

-

Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.[1] Add this solution dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.[1]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[1] This step hydrolyzes the intermediate iminium salt and typically results in the precipitation of the crude this compound.[1]

-

Isolation of the Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.[1]

Purification

The crude product can be purified by recrystallization. Common solvents for this purpose include ethanol, methanol, or a mixture of methanol and water.[1] Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration. If recrystallization does not yield a pure product, column chromatography using a silica gel stationary phase can be employed.[6]

Conclusion

The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of chromone-3-carboxaldehydes from readily available 2-hydroxyacetophenones. This guide provides the essential mechanistic insights, quantitative data, and detailed experimental protocols to enable researchers to successfully apply this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of Chromone-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for chromone-3-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document outlines the characteristic chemical shifts and coupling constants, details the experimental protocols for data acquisition, and presents a logical workflow for NMR analysis.

¹H and ¹³C NMR Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the chromone core, the vinylic proton at the 2-position, and the aldehydic proton.

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.94 | s | - |

| H-5 | 8.14 | dd | 1.6, 8.4 |

| H-6 | 7.58 | ddd | 7.6, 7.2, 2.4 |

| H-7 | 7.88 | dd | 1.6, 8.4 |

| H-8 | 7.75 | d | 8.4 |

| CHO | 10.14 | s | - |

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets Data sourced from Gordon, A. T. et al. (2020).[1][3]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-2 | 163.9 |

| C-3 | 120.4 |

| C-4 | 175.4 |

| C-4a | 125.8 |

| C-5 | 127.2 |

| C-6 | 125.1 |

| C-7 | 135.7 |

| C-8 | 119.4 |

| C-8a | 156.07 |

| CHO | 188.9 |

Data sourced from Gordon, A. T. et al. (2020).[1][3]

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following outlines a general procedure for the NMR analysis of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.

-

Spectrometer: A common instrument for this analysis is a 400 MHz spectrometer.[1]

-

¹H NMR:

-

¹³C NMR:

Visualizing the NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like this compound.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Synthesis of this compound

This compound is commonly synthesized from the corresponding 2-hydroxyacetophenones through a Vilsmeier-Haack formylation reaction.[1] This reaction typically involves the use of a formylating agent such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] The general procedure involves cooling the 2-hydroxyacetophenone in DMF, followed by the gradual addition of POCl₃. The reaction mixture is stirred and then quenched with ice water to precipitate the solid product, which can be further purified by recrystallization.[1]

The following diagram illustrates the synthetic pathway.

Caption: Synthesis of this compound via Vilsmeier-Haack reaction.

References

Mass Spectrometry Fragmentation of Chromone-3-Carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-3-carboxaldehyde, a key heterocyclic compound, serves as a versatile building block in the synthesis of various biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and for monitoring its role in complex chemical reactions. This technical guide provides a detailed examination of the fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. It offers comprehensive experimental protocols, quantitative data, and detailed fragmentation pathways to aid researchers in their analytical endeavors.

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of this compound. Below are typical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of the volatile and thermally stable this compound.

-

Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization source can be used.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration. For dilute samples, splitless injection is preferred.

-

Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10-15 °C/min to 280 °C, with a final hold for 5-10 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This technique is ideal for analyzing this compound in solution and for studying its protonated form.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization source (e.g., QqQ, QTOF, Ion Trap, or Orbitrap).

-

Liquid Chromatograph (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

-

Desolvation Temperature: 300-400 °C.

-

Collision Gas: Argon.

-

Collision Energy: For tandem MS (MS/MS) experiments, a range of 10-40 eV can be applied to induce fragmentation of the protonated molecule.

-

Data Presentation

The quantitative data for the mass spectrometry fragmentation of this compound under both EI and ESI conditions are summarized in the tables below.

Table 1: Key Ions in the Electron Ionization (EI) Mass Spectrum of this compound

The data presented here is based on the NIST Mass Spectrometry Data Center.[2]

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 174 | 95 | [M]•+ (Molecular Ion) |

| 146 | 100 | [M-CO]•+ |

| 145 | 40 | [M-CHO]+ |

| 121 | 20 | [C8H5O]+ |

| 118 | 35 | [M-2CO]•+ |

| 90 | 25 | [C6H4O]•+ |

| 89 | 50 | [C7H5]+ |

| 63 | 25 | [C5H3]+ |

Table 2: Key Ions in the Electrospray Ionization Tandem Mass Spectrum (ESI-MS/MS) of Protonated this compound ([M+H]+)

The precursor ion for MS/MS is the protonated molecule at m/z 175.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 175 | 173 | H₂ | Protonated Ketene |

| 175 | 147 | CO | [M+H-CO]+ |

| 173 | 191 | -H₂O (in-source reaction) | Protonated Chromone-3-carboxylic acid |

Fragmentation Pathways and Mechanisms

The fragmentation of this compound is highly dependent on the ionization method employed. The following sections detail the proposed fragmentation pathways for both EI and ESI.

Electron Ionization (EI) Fragmentation Pathway

Under electron ionization, this compound undergoes extensive fragmentation. The molecular ion ([M]•+ at m/z 174) is observed with high relative abundance. The primary fragmentation pathways involve the loss of small neutral molecules such as carbon monoxide (CO) and the formyl radical (CHO), as well as a characteristic retro-Diels-Alder reaction of the chromone ring system.

A key fragmentation step is the loss of a CO molecule from the γ-pyrone ring to yield the base peak at m/z 146. Subsequent loss of another CO molecule results in the ion at m/z 118. The loss of the formyl radical leads to the ion at m/z 145. A significant fragmentation pathway for chromone derivatives is the retro-Diels-Alder (RDA) reaction.[3] In the case of the [M-CO]•+ ion (m/z 146), an RDA reaction can lead to the formation of the ion at m/z 90.

Electrospray Ionization (ESI) Fragmentation Pathway

In positive mode ESI, this compound is readily protonated to form the [M+H]+ ion at m/z 175. Collision-induced dissociation (CID) of this precursor ion reveals two primary fragmentation pathways.

The major fragmentation route is the unusual loss of a hydrogen molecule (H₂) to form a protonated ketene intermediate at m/z 173. This highly reactive species can then react with residual water in the mass spectrometer to form protonated chromone-3-carboxylic acid at m/z 191. A minor, yet significant, fragmentation pathway is the loss of carbon monoxide (CO) from the protonated molecule, resulting in a fragment ion at m/z 147.

Conclusion

The mass spectrometric fragmentation of this compound is distinct and informative under both Electron Ionization and Electrospray Ionization conditions. EI-MS provides a detailed fragmentation pattern useful for structural confirmation and library matching, characterized by the loss of CO and a retro-Diels-Alder reaction. ESI-MS/MS of the protonated molecule reveals a dominant and unusual loss of H₂, offering a specific diagnostic marker for this compound and its derivatives. This comprehensive guide, with its detailed protocols, data tables, and fragmentation schemes, serves as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the confident identification and characterization of this compound.

References

Physical and chemical properties of chromone-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of chromone-3-carboxaldehyde, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its key characteristics, spectral data, synthesis, and reactivity, offering valuable insights for researchers in drug discovery and development.

Physical and Chemical Properties

This compound, also known as 3-formylchromone, is a crystalline solid that typically appears as a cream to yellow or pale orange powder.[1] It is recognized as a valuable intermediate for the synthesis of a wide array of biologically active heterocyclic compounds due to its unique structural features and reactivity.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₆O₃ | [4][5] |

| Molecular Weight | 174.15 g/mol | [4][5] |

| Appearance | Cream to yellow to pale orange crystalline powder | [1][4] |

| Melting Point | 151-153 °C | [4][6] |

| Boiling Point | 245.11 °C (rough estimate) | [4][6] |

| CAS Number | 17422-74-1 | [1] |

| Solubility | N/A | [4] |

| Sensitivity | Air Sensitive | [4][7] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, providing characteristic fingerprints for its identification and characterization.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data and Interpretation |

| ¹H NMR | δ (ppm) in DMSO-d₆: 10.14 (s, 1H, CHO), 8.94 (s, 1H, H-2), 8.14 (dd, J=1.6, 8.4 Hz, 1H, H-5), 7.88 (dd, J=1.6, 8.4 Hz, 1H, H-8), 7.75 (d, J=8.4 Hz, 1H, H-7), 7.58 (ddd, J=2.4, 7.2, 7.6 Hz, 1H, H-6). The downfield shift of the aldehydic proton is characteristic.[8] |

| ¹³C NMR | δ (ppm) in DMSO-d₆: 188.9 (CHO), 175.4 (C-4), 163.9 (C-2), 156.07 (C-8a), 135.7 (C-7), 127.2 (C-5), 125.8 (C-4a), 125.1 (C-6), 120.4 (C-3), 119.4 (C-8). The signals for the two carbonyl carbons (aldehyde and ketone) are distinctly observed.[8] |

| FT-IR | νₘₐₓ (cm⁻¹): ~1691 (C=O, aldehyde), ~1635 (C=O, γ-pyrone), ~3055 (C-H, aromatic). The two carbonyl stretching frequencies are key diagnostic peaks.[2][8] |

| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern involves a retro-Diels-Alder reaction of the chromone ring.[9][10] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which utilizes a substituted 2-hydroxyacetophenone as the starting material.[1][8]

Materials:

-

2-hydroxyacetophenone

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF (3 equivalents) to 0 °C.

-

Slowly add POCl₃ (3 equivalents) dropwise to the DMF while maintaining the temperature at 0-5 °C. Stir the mixture for 30-60 minutes to form the Vilsmeier reagent.

-

Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.

-

Allow the reaction mixture to stir at room temperature for 12 hours.[8]

-

Pour the reaction mixture carefully into crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8. The product often precipitates at this stage.

-

Collect the solid product by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with dichloromethane.[6]

-

Purify the crude product by recrystallization from ethanol or methanol.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK is involved in EGF-mediated protection of tight junctions, but not adherens junctions, in acetaldehyde-treated Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. article.sapub.org [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pure.tue.nl [pure.tue.nl]

- 10. Role of JNK, ERK, and p38 MAPK signaling pathway in protective effect of sildenafil in cyclophosphamide-induced placent… [ouci.dntb.gov.ua]

The Biological Versatility of Chromone-3-Carboxaldehyde and its Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Antimicrobial, Antioxidant, and Anti-inflammatory Activities, Mechanisms of Action, and Experimental Protocols

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities. Among its various functionalized forms, chromone-3-carboxaldehyde has emerged as a particularly versatile starting material for the synthesis of a diverse array of derivatives exhibiting potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. It includes a detailed presentation of quantitative data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Synthesis of this compound Derivatives

The primary synthetic route to this compound is the Vilsmeier-Haack reaction of 2-hydroxyacetophenones. This reaction involves formylation using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[1][2]. The resulting this compound is a versatile intermediate that can be readily modified at the aldehyde group to generate a wide range of derivatives, including Schiff bases, hydrazones, carboxamides, and carbonitriles, each with distinct biological profiles[2][3][4].

A general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is depicted below.

General workflow for the synthesis and biological evaluation of this compound derivatives.

Anticancer Activity

Numerous derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the intrinsic pathway.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chromone-3-carboxamide | N,N-Dimethyl-6-bromo-chromone-3-carboxamide | HeLa | > 50 | [3] |

| Chromone-3-carboxamide | N-Benzyl-4-oxo-4H-chromene-3-carboxamide | HeLa | > 50 | [3] |

| Chromone Derivative | Epiremisporine F | HT-29 | 44.77 ± 2.70 | [5] |

| Chromone Derivative | Epiremisporine G | HT-29 | 35.05 ± 3.76 | [5] |

| Chromone Derivative | Epiremisporine H | HT-29 | 21.17 ± 4.89 | [5] |

| Chromone Derivative | Epiremisporine F | A549 | 77.05 ± 2.57 | [5] |

| Chromone Derivative | Epiremisporine G | A549 | 52.30 ± 2.88 | [5] |

| Chromone Derivative | Epiremisporine H | A549 | 31.43 ± 3.01 | [5] |

| 3-Benzylidenechromanone | Derivative 1 | HCT 116 | ~8-20 | [6] |

| 3-Benzylidenechromanone | Derivative 1 | SW620 | ~8-20 | [6] |

| 3-Benzylidenechromanone | Derivative 1 | LoVo | ~8-20 | [6] |

| 3-Benzylidenechromanone | Derivative 1 | Caco-2 | ~8-20 | [6] |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 (with 4"-phenol) | MCF-7 | 37.13 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A2 (with 3"-phenol) | MCF-7 | < 50 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A4 (with butyl) | MCF-7 | < 50 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A5 (with phenyl) | MCF-7 | < 50 | |

| Furoxan derivative of chromone | Compound 15a | K562 | Potent | [7] |

| Chromone-2-carboxamide | N-(2-furylmethylene) derivative (15) | MDA-MB-231 | 14.8 | [8] |

| Chromone-2-carboxamide | α-methylated N-benzyl derivative (17) | MDA-MB-231 | 17.1 | [8] |

Signaling Pathway: Intrinsic Apoptosis

The anticancer activity of many chromone derivatives is attributed to their ability to induce apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. The anti-apoptotic protein Bcl-2 can inhibit this process. Some chromone derivatives have been shown to downregulate Bcl-2 and upregulate Bax, thereby promoting apoptosis[5][7].

Intrinsic apoptosis pathway induced by chromone derivatives.

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values in µg/mL for selected this compound derivatives against various microorganisms.

| Derivative Type | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Formylchromone | 6-Bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | [2][9] |

| 3-Formylchromone | 6-Chloro-3-formylchromone | Escherichia coli (UPEC) | 20 | [2][9] |

| 3-Formylchromone | 3-Formyl-6-isopropylchromone | Escherichia coli (UPEC) | 50 | [2][9] |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 | Escherichia coli | 100 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 | Proteus vulgaris | 100 | |

| Chromone-tetrazole | Compound 51 | Pseudomonas aeruginosa | 20 | [10] |

| Chroman-4-one derivative | Compound 1 | Candida albicans | - | [5] |

| Chroman-4-one derivative | Compound 2 | Candida albicans | - | [5] |

| Homoisoflavonoid derivative | Compound 21 | Candida species | Potent | [5] |

| Chromone derivative | Compound 5 | Staphylococcus aureus | - | [3] |

| Chromone derivative | Compound 5 | Escherichia coli | - | [3] |

| Chromone derivative | Compound 2 | Escherichia coli | - | [3] |

Antioxidant Activity

The antioxidant properties of chromone derivatives are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the chromone ring system enhances this activity.

Quantitative Data for Antioxidant Activity

The following table summarizes the in vitro antioxidant activity (IC₅₀ values in µg/mL) of selected this compound derivatives.

| Derivative Type | Specific Derivative | Assay | IC₅₀ (µg/mL) | Reference |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 (with 4"-phenol) | DPPH | 0.6 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A2 (with 3"-phenol) | DPPH | 1.0 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A3 (with methyl) | DPPH | 1.0 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A4 (with butyl) | DPPH | 1.0 | |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A5 (with phenyl) | DPPH | 0.5 |

Anti-inflammatory Activity

Chromone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Data for Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity (IC₅₀ values in µM) of selected chromone derivatives.

| Derivative Type | Specific Derivative | Target/Assay | IC₅₀ (µM) | Reference |

| Chromone-sulfonamide | Compound 4i | PGE₂ inhibition | 28.83 ± 0.06 | [11] |

| Chromone-sulfonamide | Compound 4i | NO inhibition | 36.95 ± 3.9 | [11] |

| Chromone derivative | Q7-9 | PGE₂ inhibition | 0.209 ± 0.022 | [11] |

| Chromone derivative | Q7-9 | COX-2 inhibition | 0.121 ± 0.010 | [11] |

| Chromone derivative | Q7-25 | PGE₂ inhibition | 0.267 ± 0.017 | [11] |

| Chromone derivative | Q7-25 | COX-2 inhibition | 0.228 ± 0.021 | [11] |

| Chromone derivative | Q7-26 | PGE₂ inhibition | 0.161 ± 0.018 | [11] |

| Chromone derivative | Q7-26 | COX-2 inhibition | 0.137 ± 0.004 | [11] |

| Chromone derivative | Epiremisporine G (2) | Superoxide anion release | 31.68 ± 2.53 | [5] |

| Chromone derivative | Epiremisporine H (3) | Superoxide anion release | 33.52 ± 0.42 | [5] |

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain chromone derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation[12].

Inhibition of the NF-κB signaling pathway by chromone derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound (General Vilsmeier-Haack Protocol)

This protocol is a general guideline and may require optimization for specific substrates[1][2][13].

-

Reaction Setup: To a stirred solution of the appropriate 2-hydroxyacetophenone (1 equivalent) in anhydrous dimethylformamide (DMF, ~5-10 volumes), cool the mixture to 0 °C in an ice bath.

-

Vilsmeier Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3-4 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure this compound derivative.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability[14][15][16][17].

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the chromone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of antioxidant compounds[1][18][19].

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare serial dilutions of the chromone derivatives in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 100 µL) to the DPPH solution (e.g., 100 µL). Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response[20][21][22][23].

-

Reagent Preparation: Prepare the necessary reagents, including COX-2 enzyme, a fluorescent probe, arachidonic acid (the substrate), and a known COX-2 inhibitor as a positive control (e.g., celecoxib).

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the fluorescent probe, and the test compound (chromone derivative) at various concentrations. Include a control without the inhibitor.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the ease of functionalization of the aldehyde group make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity in the pursuit of new treatments for cancer, infectious diseases, and inflammatory disorders. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the potency and pharmacokinetic properties of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. naturalspublishing.com [naturalspublishing.com]

- 5. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]

- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 7. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. merckmillipore.com [merckmillipore.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. scribd.com [scribd.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. mdpi.com [mdpi.com]

- 20. korambiotech.com [korambiotech.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. mdpi.com [mdpi.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Chromone-3-carboxaldehyde: A Pivotal Intermediate in the Landscape of Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Chromone-3-carboxaldehyde, a versatile heterocyclic aldehyde, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique chemical architecture, featuring a reactive formyl group conjugated to the chromone core, provides a facile entry point for the construction of complex molecular scaffolds. This technical guide delineates the synthesis, chemical properties, and extensive applications of this compound as a key intermediate in medicinal chemistry. It provides a comprehensive overview of its role in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Detailed experimental protocols for the synthesis of this compound and its derivatives, alongside a compilation of their quantitative biological activities, are presented to facilitate further research and drug discovery endeavors.

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic compounds with significant pharmacological activities.[1] Among the various functionalized chromones, this compound (also known as 3-formylchromone) stands out as a particularly valuable synthetic intermediate.[2] Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, enabling the generation of diverse libraries of compounds.[3][4]

This guide will explore the pivotal role of this compound in the synthesis of medicinally relevant compounds, providing researchers and drug development professionals with a detailed resource to leverage its synthetic potential.

Physicochemical Properties

This compound is an orange crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17422-74-1 | [5] |

| Molecular Formula | C₁₀H₆O₃ | [5] |

| Molecular Weight | 174.15 g/mol | [5] |

| Melting Point | 151-153 °C | [5] |

| Appearance | Orange/Crystalline Powder | [5] |

| Solubility | Soluble in DMF and DMSO |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which utilizes a 2-hydroxyacetophenone as the starting material.[1]

Vilsmeier-Haack Reaction: An Experimental Protocol

This protocol describes the synthesis of this compound from 2-hydroxyacetophenone.

Materials:

-

2-hydroxyacetophenone

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF while maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent, keeping the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Quench the reaction by pouring the mixture into a beaker of crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol or methanol to afford this compound.[1]

Yields: The yields for the synthesis of various substituted chromone-3-carboxaldehydes via the Vilsmeier-Haack reaction typically range from 46% to 94%, depending on the substituents on the starting 2-hydroxyacetophenone.[1][6]

This compound as a Synthetic Intermediate

The reactivity of the aldehyde group and the electrophilic nature of the C2-C3 double bond in the chromone ring make this compound a versatile precursor for a wide range of heterocyclic compounds.

Synthesis of Chromone-3-carboxamides

Chromone-3-carboxamides are synthesized in a two-step process from this compound.

References

- 1. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 17422-74-1 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of Novel Chromone-3-Carboxaldehyde Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, chromone-3-carboxaldehydes are particularly valuable as versatile intermediates for the synthesis of more complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel chromone-3-carboxaldehyde analogs, focusing on established experimental protocols, quantitative data, and insights into their mechanisms of action.

Data Presentation: Synthesis and Characterization

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of chromone-3-carboxaldehydes from readily available 2-hydroxyacetophenones.[3][4] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a formylating agent.[3] The yields of this reaction are generally good, and the method is amenable to a variety of substituents on the aromatic ring.

Below is a summary of reported yields and characterization data for the synthesis of various this compound analogs.

| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Yield (%) | Melting Point (°C) | Reference |

| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 | 150-152 | [5] |

| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94 | 173-176 | [1] |

| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9 | 195-197 | [5] |

| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Not Specified | Not Specified | [5] |

| 2-Hydroxy-6-methylacetophenone | 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Not Specified | Not Specified | |

| 2,5-Dihydroxyacetophenone | 6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde | Not Specified | Not Specified | |

| 3-Allyl-2-hydroxyacetophenone | 8-Allyl-4-oxo-4H-chromene-3-carboxaldehyde | Not Specified | Not Specified | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs.

Protocol 1: Synthesis of 4-Oxo-4H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction[1][3]

Materials:

-

2-Hydroxyacetophenone

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF while maintaining the temperature at 0-5 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent, keeping the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to hydrolyze the intermediate.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to afford the pure 4-oxo-4H-chromene-3-carbaldehyde.

Protocol 2: Synthesis of Substituted Chromone-3-carboxamides from Chromone-3-carboxaldehydes[1]

This protocol outlines the conversion of the aldehyde functionality into a carboxamide, a common derivatization to explore structure-activity relationships.

Step 1: Oxidation to Carboxylic Acid

-

Dissolve the substituted this compound in a suitable solvent (e.g., a mixture of dichloromethane and water).

-

Add sodium chlorite and sulfamic acid to the solution.

-

Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

-

Extract the carboxylic acid product into an organic solvent, dry, and concentrate to obtain the crude acid.

Step 2: Amide Formation

-

Suspend the crude chromone-3-carboxylic acid in an anhydrous solvent like dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) to the suspension to form the acid chloride in situ.

-

In a separate flask, dissolve the desired amine and triethylamine (a base) in DCM.

-

Slowly add the in situ generated acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for several hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude carboxamide.

-

Purify the product by recrystallization or column chromatography.

Signaling Pathways and Biological Activities

Chromone derivatives have been shown to modulate various signaling pathways, contributing to their diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.

Many chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 pathways.[7] Their anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO).[2] In the context of neurodegenerative diseases, certain chromone derivatives have shown potential as inhibitors of monoamine oxidase B (MAO-B) and as ligands for adenosine receptors.[8]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophilic Nature of the C-2 Position in Chromone-3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The reactivity of the chromone ring system is complex and versatile, offering multiple sites for functionalization. This technical guide focuses specifically on the electrophilic nature of the C-2 position in chromone-3-carboxaldehyde, a key synthon for the development of novel therapeutics. The presence of electron-withdrawing groups at the C-3 and C-4 positions significantly enhances the electrophilicity at C-2, making it a prime target for nucleophilic attack. This guide provides a detailed analysis of the electronic factors governing this reactivity, summarizes key reactions and quantitative data, presents detailed experimental protocols, and visualizes the underlying chemical principles.

Electronic Structure and Inherent Reactivity

The unique reactivity of this compound stems from its electronic architecture. The chromone nucleus consists of a benzene ring fused to a γ-pyrone ring. The C-4 carbonyl group, in conjugation with the C-2/C-3 double bond, acts as a powerful electron-withdrawing group. This effect is further amplified by the presence of the carboxaldehyde group at the C-3 position.

This electronic arrangement creates a polarized system where the C-2 position becomes electron-deficient and, therefore, highly electrophilic. It is susceptible to conjugate or Michael-type additions by a wide range of nucleophiles.[1][2] The attack of a nucleophile at this position is often the initial step in a variety of transformations, including ring-opening reactions and the synthesis of complex heterocyclic systems.[3]

Caption: Key electrophilic centers in this compound.

The resonance structures of the chromone ring illustrate the delocalization of electron density, which results in a partial positive charge (δ+) at the C-2 position, confirming its electrophilic character.

Caption: Resonance forms showing C-2 electrophilicity.

Reactions Driven by C-2 Electrophilicity

The electrophilic C-2 position is the focal point for a multitude of synthetic transformations. Nucleophilic attack at this site is a cornerstone for building molecular complexity from the this compound template.

Michael Addition Reactions

The most characteristic reaction highlighting the electrophilicity of the C-2 position is the Michael (or conjugate) addition. Chromones are frequently employed as electrophilic partners in this reaction.[1] Various carbon and heteroatom nucleophiles can add across the C-2/C-3 double bond.

Common Nucleophiles:

-

Nitrogen Nucleophiles: Amines, hydrazines, and heterocyclic amines.

-

Carbon Nucleophiles: Enolates, organometallic reagents, and active methylene compounds.

-

Sulfur Nucleophiles: Thiols and thiophenols.

These reactions typically lead to the formation of 2-substituted-2,3-dihydrochromen-4-one derivatives (chromanones), which are valuable intermediates in pharmaceutical synthesis.

Ring-Opening and Rearrangement Reactions

Nucleophilic attack at the C-2 position can induce the opening of the pyrone ring, a common pathway in chromone chemistry.[3] This process is often facilitated by the formation of a stable phenolate intermediate. The resulting acyclic compound can then undergo subsequent intramolecular reactions to form new heterocyclic or carbocyclic systems, demonstrating the synthetic utility of this transformation. For instance, reaction with hydrazines can lead to the formation of pyrazoles.

Quantitative Data on C-2 Reactivity

The reactivity of the C-2 position can be quantified through reaction yields, which are influenced by the nature of the nucleophile and the substituents on the chromone ring. The following tables summarize representative data from the literature.

Table 1: Michael Addition of Amines to this compound Derivatives

| Entry | Chromone Substituent | Amine Nucleophile | Product Yield (%) | Reference |

| 1 | 6-H | Piperidine | 85 | [3] |

| 2 | 6-Br | Morpholine | 92 | [3] |

| 3 | 6-Cl | Pyrrolidine | 88 | [3] |

| 4 | 6-H | Aniline | 75 | [3] |

Table 2: Synthesis of Pyrazole Derivatives via Ring-Opening

| Entry | Chromone Substituent | Hydrazine Derivative | Product Yield (%) | Reference |

| 1 | 6-H | Hydrazine hydrate | 90 | [4] |

| 2 | 6-Br | Phenylhydrazine | 82 | [4] |

| 3 | 6-Cl | Hydrazine hydrate | 93 | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research and development. The following protocols are adapted from published literature for key transformations involving the C-2 position of this compound.

Protocol 1: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol describes the foundational synthesis of the target molecule from a substituted 2-hydroxyacetophenone.[2][5]

Caption: Workflow for Vilsmeier-Haack formylation.

Procedure:

-

A solution of 2-hydroxyacetophenone (1.0 eq) in N,N-dimethylformamide (DMF, 5-7 mL per gram of acetophenone) is cooled to 0°C in an ice bath.

-

Phosphorus oxychloride (POCl₃, 3.0-4.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The mixture is then carefully poured into a beaker of crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford the crude this compound.

-

Recrystallization from ethanol or an appropriate solvent yields the purified product.

Protocol 2: Michael Addition of a Thiol Nucleophile to this compound

This protocol illustrates a typical conjugate addition reaction at the C-2 position.

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL), add the desired thiol (e.g., thiophenol, 1.1 eq).

-

Add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq), to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 2-thio-substituted chromanone derivative.

Conclusion

The C-2 position of this compound is a highly activated electrophilic center, a characteristic endowed by the powerful electron-withdrawing capabilities of the conjugated C-4 keto and C-3 aldehyde functionalities. This inherent reactivity makes it a versatile handle for synthetic chemists, enabling a plethora of transformations initiated by nucleophilic attack. Understanding and harnessing the electrophilic nature of the C-2 position is paramount for the rational design and synthesis of novel chromone-based compounds with significant potential in drug discovery and materials science. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in the exploration of this privileged heterocyclic scaffold.

References

- 1. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

In Silico Exploration of Chromone-3-Carboxaldehyde Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-3-carboxaldehyde and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features make them valuable intermediates in the synthesis of a wide array of biologically active molecules.[1] In silico methodologies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools in the rational design and development of novel therapeutics based on this scaffold. This technical guide provides an in-depth overview of the in silico studies of this compound derivatives, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to aid researchers in this field.

Synthesis of this compound Derivatives

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of chromone-3-carbaldehydes from 2-hydroxyacetophenones.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[2]

Experimental Protocol: Vilsmeier-Haack Reaction[2]

-